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molecular formula C10H10O4 B140743 1,4-Phenylenediacetic acid CAS No. 7325-46-4

1,4-Phenylenediacetic acid

Cat. No. B140743
M. Wt: 194.18 g/mol
InChI Key: SLWIPPZWFZGHEU-UHFFFAOYSA-N
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Patent
US05238958

Procedure details

A solution of dimethyl α-[(phenylcarbonyl)amino]-1,4-benzenediacetate (1.00 g, 2.90 mmol) from the Preparation 2 above in 20 ml of 6N HCl is heated at reflux under N2 for 19 hours. The reaction mixture is cooled and extracted with a 1:1 toluene/ether solution (2×40 ml). The aqueous layer is concentrated and the residue dissolved in H2O (10 ml) and freeze-dried. A solid, 1,4-benzenediacetic acid, a-amino-, (±) is obtained (0.72 g, 76%), mp 205° C.
Name
dimethyl α-[(phenylcarbonyl)amino]-1,4-benzenediacetate
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C(N[CH:10]([C:15]2[CH:20]=[CH:19][C:18]([CH2:21][C:22]([O:24]C)=[O:23])=[CH:17][CH:16]=2)[C:11]([O:13]C)=[O:12])=O)C=CC=CC=1>Cl>[C:18]1([CH2:21][C:22]([OH:24])=[O:23])[CH:17]=[CH:16][C:15]([CH2:10][C:11]([OH:13])=[O:12])=[CH:20][CH:19]=1

Inputs

Step One
Name
dimethyl α-[(phenylcarbonyl)amino]-1,4-benzenediacetate
Quantity
1 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)NC(C(=O)OC)C1=CC=C(C=C1)CC(=O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under N2 for 19 hours
Duration
19 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with a 1:1 toluene/ether solution (2×40 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous layer is concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in H2O (10 ml)
CUSTOM
Type
CUSTOM
Details
freeze-dried

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)CC(=O)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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